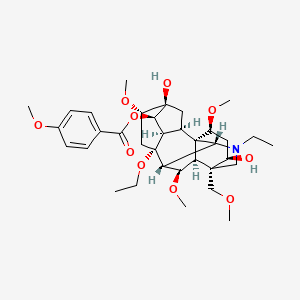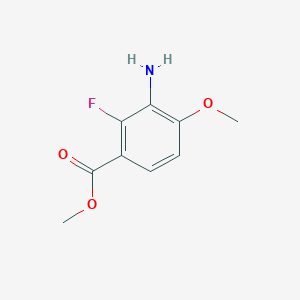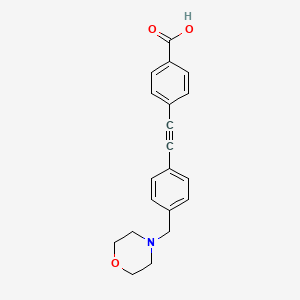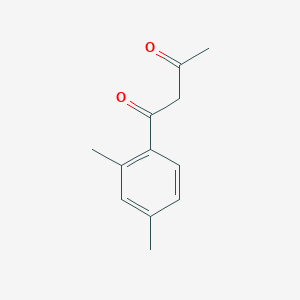
8-O-Ethylyunaconitine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-O-Ethylyunaconitine is a C19-diterpenoid alkaloid isolated from the roots of Aconitum carmichaeli Debx . This compound is known for its complex molecular structure, which includes an aconitane carbon skeleton with four six-membered rings and two five-membered rings . The compound has been studied for its potential analgesic properties and other biological activities .
準備方法
Synthetic Routes and Reaction Conditions: 8-O-Ethylyunaconitine can be synthesized through semi-synthetic methods starting from other diterpenoid alkaloids such as lappaconitine, crassicauline A, or yunaconitine .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the roots of Aconitum carmichaeli Debx. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
化学反応の分析
Types of Reactions: 8-O-Ethylyunaconitine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
Chemistry: It serves as a model compound for studying the structure-activity relationship of diterpenoid alkaloids.
作用機序
The analgesic effect of 8-O-Ethylyunaconitine is believed to be mediated through its interaction with specific molecular targets and pathways . The compound likely acts on the central nervous system by modulating the activity of neurotransmitters and ion channels involved in pain perception . The exact molecular targets and pathways are still under investigation, but it is known that the presence of an ethoxy group at C-8 and an aromatic ester at C-14 are crucial for its activity .
類似化合物との比較
- Lappaconitine
- Crassicauline A
- Yunaconitine
- 8-O-deacetyl-8-O-ethylcrassicauline A
- Hemsleyanisine
特性
分子式 |
C35H51NO10 |
|---|---|
分子量 |
645.8 g/mol |
IUPAC名 |
[(1S,2R,3R,4R,5R,6S,8R,9R,10R,13R,14R,16S,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C35H51NO10/c1-8-36-17-32(18-40-3)22(37)14-23(42-5)35-21-15-33(39)24(43-6)16-34(45-9-2,26(29(35)36)27(44-7)28(32)35)25(21)30(33)46-31(38)19-10-12-20(41-4)13-11-19/h10-13,21-30,37,39H,8-9,14-18H2,1-7H3/t21-,22-,23+,24+,25-,26+,27+,28-,29-,30-,32+,33-,34-,35+/m1/s1 |
InChIキー |
YBCOIJNAMJAFSO-KIXTXXQVSA-N |
異性体SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@]5(C[C@@H]([C@@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC |
正規SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B13077496.png)

![1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13077498.png)

![4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13077522.png)








